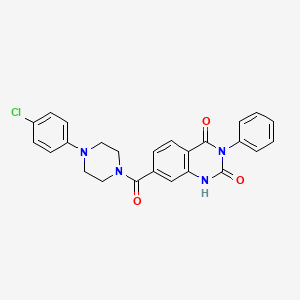

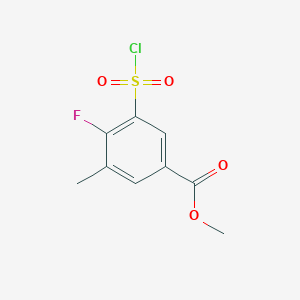

![molecular formula C12H18O4 B2488182 (3R,3aR,6R,6aR)-3,6-双(烯丙氧基)己氢呋喃[3,2-b]呋喃 CAS No. 103536-97-6](/img/structure/B2488182.png)

(3R,3aR,6R,6aR)-3,6-双(烯丙氧基)己氢呋喃[3,2-b]呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydrofurofuran derivatives, including the specified configuration, are important in synthetic organic chemistry due to their potential as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their unique structural features allow for diverse chemical reactivity and applications in stereoselective synthesis.

Synthesis Analysis

The synthesis of hexahydrofurofuran derivatives often involves stereoselective methods to achieve the desired configuration. For instance, Ghosh et al. (2006) reported a stereoselective anti-Aldol route to a closely related derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlighting the importance of achieving high enantiomeric excess through ester-derived titanium enolate based anti-Aldol reactions (Ghosh, Li, & Perali, 2006).

Molecular Structure Analysis

The molecular structure of hexahydrofurofuran derivatives is characterized by the presence of multiple stereocenters, which significantly influence their chemical reactivity and physical properties. The precise arrangement of atoms within these molecules is critical for their function, especially in applications requiring high stereochemical control.

Chemical Reactions and Properties

Hexahydrofurofuran derivatives undergo a variety of chemical reactions, leveraging their functional groups for further transformations. These reactions include, but are not limited to, photochemical additions, hydrogenations, and cycloadditions, as demonstrated in the synthesis of related compounds for HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).

科学研究应用

HIV蛋白酶抑制剂

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol,这种化合物的变体,是几种HIV蛋白酶抑制剂的关键组成部分,包括非常重要的药物达芦那韦。研究表明其合成和应用在创造有效的HIV/AIDS治疗方法中的作用。值得注意的是,已经开发了一种高对映体过量(>99%)的立体选择性合成方法,突显了这种化合物在抗病毒疗法中的重要性(Ghosh, Li, & Perali, 2006)。此外,还开发了一种用于这种化合物的不对称一锅法合成方法,强调了它在HIV蛋白酶抑制剂生产中的作用(Sevenich et al., 2017)。

颌面重建

在颌面重建领域,已经合成了(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan的特定衍生物,用于潜在应用。这种聚合物由于其机械稳定性和生物相容性而非常适合骨修复,可以进行3D打印以重建复杂的颅面缺陷(Owji et al., 2020)。

生物质转化

在生物质转化领域,已经研究了这种化合物的衍生物,其中包括类似于2,5-双(羟甲基)呋喃(源自hexahydrofuro[2,3-b]furan)的呋喃化合物在合成生物基聚合物和燃料中发挥重要作用。这些研究探讨了生物质来源的呋喃化合物的催化还原,旨在开发可持续和高效的方法,从可再生资源中生产有价值的化学品(Nakagawa, Tamura, & Tomishige, 2013)。

作用机制

Target of Action

It is known that the compound is a functionalized fused bis-tetrahydrofuran , which suggests it may interact with biological targets that have affinity for this class of compounds.

Mode of Action

The compound is a functionalized fused bis-tetrahydrofuran , and its interaction with its targets could involve the allyloxy groups and the tetrahydrofuran rings

属性

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRMGOPLYBDBLB-DDHJBXDOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1COC2C1OCC2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)